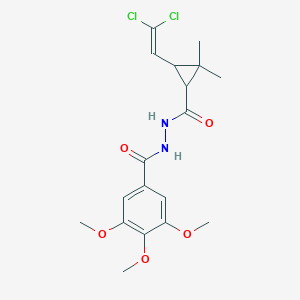![molecular formula C20H25ClN2O2S B388837 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE CAS No. 312585-63-0](/img/structure/B388837.png)
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE is a complex organic compound that features a thiazole ring, a furan ring, and a chlorinated phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through the reaction of a halogenated ketone with thiourea. The furan ring can be synthesized separately and then coupled with the thiazole ring under specific conditions. The chlorinated phenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Furan Derivatives: Compounds such as furfural and 2-furoic acid contain the furan ring.
Chlorinated Phenyl Compounds: Chlorobenzene and 2-chlorophenol are examples of compounds with a chlorinated phenyl group.
Uniqueness
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE is unique due to its combination of a thiazole ring, a furan ring, and a chlorinated phenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
312585-63-0 |
|---|---|
Fórmula molecular |
C20H25ClN2O2S |
Peso molecular |
392.9g/mol |
Nombre IUPAC |
5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-3-hexyl-5-methyloxolan-2-one |
InChI |
InChI=1S/C20H25ClN2O2S/c1-3-4-5-6-9-14-12-20(2,25-18(14)24)17-13-26-19(23-17)22-16-11-8-7-10-15(16)21/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3,(H,22,23) |
Clave InChI |
LELSJHVJXZQDIX-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3Cl |
SMILES canónico |
CCCCCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopentyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388754.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXY-2-METHYLPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388755.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388756.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388758.png)
![ethyl (2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388759.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388760.png)

![3-Allyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388763.png)

![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388765.png)
![3-[1-{2-nitrobenzyl}-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B388768.png)

methanone](/img/structure/B388775.png)

